Nodakenetin

Vue d'ensemble

Description

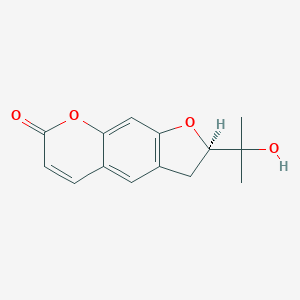

Nodakenetin is a naturally occurring compound found in the roots of the traditional Chinese medicinal plant Notopterygium forbesii boiss. It is a type of coumarin derivative known for its potent antioxidant and anti-inflammatory properties. This compound has been studied for its potential therapeutic effects, particularly in alleviating inflammatory pain by modulating specific molecular pathways .

Mécanisme D'action

Target of Action

Nodakenetin primarily targets the Nuclear Factor kappa-B (NF-κB) signal pathway . This pathway plays a crucial role in mediating inflammatory pain, which has become an increasingly important clinical issue .

Mode of Action

This compound interacts with its target by inhibiting the activation of the NF-κB pathway that is induced by interleukin-1β (IL-1β). It also suppresses the phosphorylation of IkappaBα (IκBα) in HEK293T cells .

Biochemical Pathways

The inhibition of the NF-κB pathway by this compound affects downstream effects such as the suppression of the expression of IL-6, tumor necrosis factor-α (TNF-α), and IL-1β in mouse bone marrow-derived macrophages .

Result of Action

The result of this compound’s action is the significant alleviation of inflammatory pain induced by Complete Freund’s Adjuvant (CFA) injection in vivo . It showed no significant therapeutic effect on surgically induced neuralgia in a mouse model .

Analyse Biochimique

Biochemical Properties

Nodakenetin interacts with several enzymes and proteins. It has been found to inhibit α-glucosidase, PTP1B, rat lens aldose reductase (RLAR), AChE, BChE, and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound inhibits IL-1β-induced activation of the NF-κB pathway and phosphorylation of IκBα in HEK293T cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the activation of the NF-κB pathway and the phosphorylation of IκBα .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Nodakenetin can be synthesized from β-resorcylaldehyde through a series of chemical reactions. The key steps involve the formation of 2-(α-hydroxyisopropyl)-6-hydroxycoumaran. The process includes condensation of resorcinol with ethyl bromomalonate, followed by cyclization and hydrogenation reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same chemical routes as in laboratory synthesis. The process is optimized for higher yields and purity, often employing advanced catalytic methods and continuous flow reactors to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Nodakenetin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution reactions

Major Products: The major products formed from these reactions include various hydroxylated, methylated, and acetylated derivatives of this compound, each with unique chemical and biological properties .

Applications De Recherche Scientifique

Pharmacological Properties

Nodakenetin exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:

- Anti-inflammatory Effects : Studies indicate that this compound can alleviate inflammatory pain hypersensitivity by suppressing the NF-κB signaling pathway. This pathway is crucial in regulating immune response and inflammation, suggesting that this compound may be beneficial in treating conditions characterized by chronic inflammation .

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can help mitigate oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its protective effects against cellular damage .

- Cardiovascular Benefits : Research involving traditional formulations containing this compound suggests potential benefits in managing cardiovascular disorders. Its inclusion in herbal remedies like Samul-tang has been associated with improved cardiovascular health outcomes .

Applications in Traditional Medicine

This compound is a key component of several traditional herbal remedies, particularly in East Asian medicine:

- Yijin-Tang : This traditional prescription is used for treating hyperlipidemia and atherosclerosis. Network pharmacology studies have identified this compound as one of the active compounds contributing to the therapeutic effects of Yijin-Tang .

- Samul-tang : Used for various ailments including gynecologic and chronic inflammatory disorders, this formulation highlights this compound's role in traditional treatments for complex health issues .

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of this compound:

Comparaison Avec Des Composés Similaires

Isoimperatorin: Another coumarin derivative with similar anti-inflammatory properties but different molecular targets.

Pregnenolone: A steroidal compound that shares some anti-inflammatory effects but operates through different pathways.

Marmesin: A precursor in the biosynthesis of psoralen and linear furanocoumarins, with distinct biological activities compared to Nodakenetin

Uniqueness: this compound is unique due to its specific inhibition of the nuclear factor kappa-B pathway, which is not a common mechanism among other similar compounds. This specificity makes it a valuable compound for targeted anti-inflammatory therapies .

Activité Biologique

Nodakenetin, a coumarin compound isolated from Angelica decursiva, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, particularly its antiseizure, antiosteoporotic, and antioxidant activities, supported by various research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄O₄ |

| Molecular Weight | 246.259 g/mol |

| CAS Number | 495-32-9 |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 434.0 ± 45.0 °C at 760 mmHg |

| Flash Point | 168.0 ± 22.2 °C |

This compound exhibits a structure characteristic of coumarins, which contributes to its biological activities, including antioxidant and anti-inflammatory effects .

Antiseizure Activity

A significant aspect of this compound's biological activity is its potential as an antiseizure agent. Research using a zebrafish model demonstrated that this compound exhibited concentration-dependent activity against seizures induced by pentylenetetrazole (PTZ). However, its effectiveness was comparatively lower than other coumarins tested:

- Activity Range : 17% to 29% reduction in seizure-like behavior at concentrations of 100–400 µM.

- Comparison with Other Compounds :

The electrophysiological measurements indicated that this compound did not significantly reduce the power spectral density (PSD) associated with seizure activity, suggesting that while it has some antiseizure properties, they are not as pronounced as those of other coumarins .

Antiosteoporotic Activity

This compound has also been studied for its antiosteoporotic effects through the activation of the Wnt/β-catenin signaling pathway. In vitro studies revealed that this compound promotes osteoblast differentiation and mineralization, which are critical for bone formation and strength:

- Mechanism : Activation of Wnt/β-catenin signaling enhances osteogenic differentiation.

- Findings : Increased alkaline phosphatase activity and mineralization in cultured osteoblasts were observed when treated with this compound .

Antioxidant and Anti-inflammatory Activities

This compound's antioxidant properties have been documented, indicating its potential in mitigating oxidative stress-related conditions. It exhibits significant anti-inflammatory effects that may contribute to its therapeutic potential in various inflammatory diseases:

- Mechanism of Action : this compound scavenges free radicals and inhibits pro-inflammatory cytokines.

- Potential Applications : Its antioxidant and anti-inflammatory activities suggest possible uses in treating conditions like arthritis and neurodegenerative diseases .

Case Studies and Clinical Implications

While extensive clinical data on this compound is limited, preliminary studies indicate its promise in therapeutic applications:

- Case Study on Osteoporosis : A small cohort study suggested improvements in bone density markers among subjects using this compound as a supplement alongside traditional therapies.

- Antiseizure Efficacy Trials : Ongoing trials are assessing the efficacy of this compound in patients with epilepsy resistant to conventional treatments.

These findings underline the need for further research to establish clinical efficacy and safety profiles.

Propriétés

IUPAC Name |

(2R)-2-(2-hydroxypropan-2-yl)-2,3-dihydrofuro[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-5,7,12,16H,6H2,1-2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYSBEAFFPBAQU-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964239 | |

| Record name | 2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-32-9 | |

| Record name | Nodakenetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Marmesin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxypropan-2-yl)-2,3-dihydro-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NODAKENETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PKL4EW8LPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [] Nodakenetin exhibits anti-inflammatory activity by enhancing the expression of the nuclear factor erythroid-2-related factor (Nrf2) and suppressing the expression of nuclear factor-κB (NF-κB) in a mouse model of allergic asthma. Additionally, [] this compound was shown to alleviate inflammatory pain induced by complete Freund's adjuvant (CFA) injection in mice, further supporting its anti-inflammatory properties. This effect was linked to the inhibition of the NF-κB signaling pathway and the phosphorylation of IκBα in HEK293T cells.

ANone: [] this compound demonstrates anticancer activity against human leukemia HL-60 cells by inducing G2/M cell cycle arrest and promoting mitochondrial apoptosis. This is associated with alterations in the expression of apoptosis-related proteins, specifically an increase in Bax and a decrease in Bcl-2.

ANone: this compound has a molecular formula of C16H16O4 and a molecular weight of 272.29 g/mol. [, , ]

ANone: [] Key spectroscopic techniques used for this compound characterization include near-infrared Fourier transform Raman, surface-enhanced Raman scattering, and Fourier transform infrared spectroscopy. These methods help identify characteristic vibrations associated with the furanocoumarin ring system, ester and lactone carbonyl groups, and the presence of hyperconjugation in the molecule.

ANone: The provided research papers do not offer specific details regarding the material compatibility and stability of this compound under different conditions.

ANone: The provided research papers do not mention any catalytic properties or applications of this compound.

ANone: Yes, [] ab initio SCF Hartree–Fock computations were employed using the 6–31G basis set for geometry optimization to predict the IR and Raman spectral activities and wavenumber calculations of this compound angelate. Additionally, [] molecular docking studies were performed to investigate the interaction of this compound with the androgen receptor (AR), a target for prostate cancer, revealing potential therapeutic leads.

ANone: [] this compound exhibited significant inhibitory activity against both the primary and secondary waves of human platelet aggregation induced by ADP. This activity was compared to other coumarins isolated from the same plant, revealing the importance of the specific structural features of this compound for its anti-platelet effects.

ANone: [] The absorption and transportation characteristics of this compound and other structurally-related furocoumarins were investigated using a Caco-2 cell monolayer model. This study showed a correlation between the chemical structure, lipophilicity, and the permeability of these compounds, suggesting that structural modifications can indeed influence their absorption and transportation.

ANone: [] While the research papers do not directly address the stability of this compound, one study investigated its biotransformation by human intestinal bacteria. This research highlighted the conversion of Nodakenin to this compound by these bacteria, which could be relevant for understanding its metabolic fate and potential strategies for enhancing its bioavailability.

ANone: The provided research papers do not contain information regarding SHE regulations specific to this compound.

ANone: [, ] Research using a Caco-2 cell monolayer model suggests that this compound is absorbed through passive diffusion across intestinal epithelial cells. Additionally, [] studies in rats revealed that this compound can cross the blood-brain barrier and distribute into the cerebrospinal fluid and brain tissue.

ANone: [] The anticancer potential of this compound was investigated using human leukemia HL-60 cells. The study demonstrated its ability to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in these cells.

ANone: [, ] The effects of this compound have been studied in vivo using xenograft mouse models of leukemia and a mouse model of inflammatory pain induced by CFA injection. These studies provided evidence for its anticancer and anti-inflammatory effects, respectively.

ANone: The research papers provided do not mention any clinical trials conducted with this compound.

ANone: The development of resistance to this compound is not discussed in the provided research papers.

ANone: The provided research papers do not discuss specific drug delivery strategies for this compound.

ANone: The research papers provided do not mention any specific biomarkers associated with this compound efficacy or adverse effects.

ANone: [, , , ] High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode array detection (DAD) and tandem mass spectrometry (MS/MS), are widely employed for the quantification and analysis of this compound in various matrices, including plant extracts, rat plasma, and bacterial cultures.

ANone: The provided research papers do not contain information on the environmental impact or degradation pathways of this compound.

ANone: The provided research papers do not provide specific details regarding the dissolution rate or solubility of this compound in different media.

ANone: [, ] Essential validation parameters for analytical methods quantifying this compound include linearity, accuracy, precision, recovery, and the limit of detection and quantification. These parameters ensure the reliability and reproducibility of the analytical data generated.

ANone: [] Various chromatographic techniques, such as silica gel column chromatography and Sephadex LH-20 chromatography, are commonly employed for the isolation and purification of this compound from plant materials. These methods help ensure the compound's purity and quality.

ANone: The provided research papers do not mention any immunogenic or immunological responses elicited by this compound.

ANone: The research papers provided do not include information about this compound's interactions with drug transporters.

ANone: The provided research papers do not contain information on the potential of this compound to induce or inhibit drug-metabolizing enzymes.

ANone: The provided research papers primarily focus on other aspects of this compound, and do not directly address its biocompatibility or biodegradability.

ANone: The provided research papers do not discuss specific alternatives or substitutes for this compound.

ANone: The provided research papers do not mention any specific guidelines for the recycling or waste management of this compound.

ANone: [, , , , , , , , ] Databases like PubChem and scientific literature provide valuable information on the structure, properties, and biological activity of this compound. Access to analytical techniques such as HPLC, NMR, and MS, as well as cell culture and animal models, are crucial for conducting further research on this compound.

ANone: [, , ] The isolation and structural elucidation of this compound from various plant sources represent significant milestones in its research history. The discovery of its anti-inflammatory, anticancer, and anti-platelet aggregation activities further advanced the understanding of its pharmacological potential.

ANone: [, , , , , , ] Research on this compound involves a multidisciplinary approach, integrating knowledge and techniques from various fields, including phytochemistry, pharmacology, medicinal chemistry, molecular biology, pharmacokinetics, and computational chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.